N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide
Description
N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide (CAS: 898466-21-2) is a benzamide derivative featuring a 4-methoxy-substituted benzo[d]thiazole ring linked to a phenylsulfonamido group at the 3-position of the benzamide core. Its molecular formula is C₂₄H₂₁N₃O₄S₂, with a molecular weight of 479.6 g/mol . The compound’s structure integrates a sulfonamide moiety, known for enhancing pharmacological properties such as enzyme inhibition and antimicrobial activity, and a methoxybenzo[d]thiazole scaffold, which contributes to its rigidity and binding affinity in biological systems.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-28-17-11-6-12-18-19(17)22-21(29-18)23-20(25)14-7-5-8-15(13-14)24-30(26,27)16-9-3-2-4-10-16/h2-13,24H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJWUVRRNMRIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety substituted with a methoxy group and a sulfonamide group, which are known to influence its biological properties. The chemical structure can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a class of compounds known as SMART compounds, which include benzothiazole derivatives, have shown potent cytotoxicity against various cancer cell lines by targeting tubulin polymerization.
- Mechanism : These compounds bind to the colchicine-binding site on tubulin, inhibiting its polymerization and thereby disrupting the mitotic spindle formation during cell division. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| SMART-H | 0.5 | PC-3 (Prostate) | Tubulin polymerization inhibition |
| SMART-F | 0.8 | A375 (Melanoma) | Tubulin polymerization inhibition |
2. Antiviral Activity
This compound may also possess antiviral properties. Research on related N-phenylbenzamide derivatives has demonstrated broad-spectrum antiviral effects against various viruses, including hepatitis B virus (HBV).
- Mechanism : The antiviral activity is primarily attributed to the enhancement of intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. In vitro studies have shown that certain derivatives can significantly reduce HBV DNA levels in infected cells .
| Compound | IC50 (µM) | Virus Type | Mechanism of Action |
|---|---|---|---|
| IMB-0523 | 1.5 | HBV | A3G level increase |
| IMB-26 | 0.7 | HIV-1 | A3G level increase |
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of SMART compounds in vivo, treatment with SMART-H resulted in significant tumor regression in xenograft models without notable toxicity. The study concluded that these compounds could serve as effective chemotherapeutics against drug-resistant cancer cells .
Case Study 2: Antiviral Properties
Another study focused on the anti-HBV activity of N-phenylbenzamide derivatives demonstrated that IMB-0523 could inhibit HBV replication effectively in both wild-type and drug-resistant strains. The compound's ability to enhance A3G levels was linked to its antiviral potency, suggesting a promising avenue for developing new antiviral therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical data for N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide and related compounds:
Key Observations :
- Substituent Effects: The 4-methoxy group on the benzo[d]thiazole ring in the target compound enhances solubility compared to non-polar substituents like dichlorophenyl in . Fluorinated analogs (e.g., TOZ5) exhibit improved metabolic stability due to fluorine’s electronegativity .
- Sulfonamide vs.
- Synthetic Yields : Piperazine- and morpholine-containing analogs (e.g., ) show moderate to high yields (45–86%), suggesting efficient synthetic routes for nitrogen-heterocycle modifications.
Spectroscopic and Analytical Data
- 1H-NMR : The target compound’s aromatic protons (δ 7.2–8.1 ppm) and methoxy signal (δ ~3.8 ppm) align with analogs like TOZ5 (δ 3.9 ppm for OCH₃) . Sulfonamide NH protons typically appear as broad singlets near δ 10.4–10.5 ppm, as seen in compounds 5g4 and 5g5 .
- Mass Spectrometry : HRMS data for similar benzamide-thiazole hybrids (e.g., TOZ series) confirm molecular ion peaks [M+H]⁺ with <5 ppm error, validating structural integrity .
Q & A
Basic: How can researchers optimize the synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on:
- Coupling Reaction Efficiency : Use pyridine as a solvent and base to facilitate amide bond formation between the benzothiazole amine and sulfonamide/benzoyl chloride intermediates, as demonstrated in analogous syntheses .
- Purification : Recrystallization from methanol or ethanol (as in ) or column chromatography with ethyl acetate/hexane gradients can enhance purity.
- Reaction Monitoring : Employ TLC (e.g., silica gel, UV detection) to track intermediate formation and minimize side products .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for key groups:
- Methoxy protons (~δ 3.8–4.0 ppm), benzo[d]thiazole aromatic protons (~δ 7.0–8.5 ppm), and sulfonamide NH (~δ 10–11 ppm) .
- Carbon signals for the benzamide carbonyl (~170–175 ppm) and thiazole carbons (~150–160 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) to validate stoichiometry .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values within ±0.3% .
Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- In Vitro Screening :
- Dose-Response Curves : Use 1–100 µM concentrations to establish potency and toxicity thresholds .
Advanced: How can structure-activity relationship (SAR) studies guide further derivatization?
Methodological Answer:
- Core Modifications :
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify critical interactions with enzymes like PFOR or COX-2 .
Advanced: What crystallographic data are essential for understanding its molecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve hydrogen bonding patterns (e.g., N–H⋯N/O interactions stabilizing dimer formation) and π-π stacking between aromatic rings .
- Intermolecular Forces : Analyze non-classical interactions (C–H⋯F/O) that influence packing and solubility .
Advanced: How should researchers address contradictory data in biological activity assays?
Methodological Answer:
- Validation Steps :
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity if activity discrepancies arise .
Advanced: What computational strategies can predict its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) to assess residence time and conformational flexibility .
Basic: How can solubility challenges be mitigated during formulation?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO for in vitro work) or cyclodextrin inclusion complexes .
- Salt Formation : Explore hydrochloride or sodium salts via reaction with HCl/NaOH .
Advanced: What techniques identify its interaction with enzymatic targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified enzymes like PFOR .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Basic: What stability studies are required for long-term storage?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via HPLC .
- Storage Recommendations : Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
